

Performance Evaluation of (S)-Cystathionine-d4 in Biological Samples: A Comparative Guide

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Compound of Interest

Compound Name: (S)-Cystathionine-d4

Cat. No.: B12417003

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the expected performance of **(S)-Cystathionine-d4** as a stable isotope-labeled internal standard (SIL-IS) for the quantification of cystathionine in various biological matrices. The use of a SIL-IS is the gold standard in quantitative mass spectrometry, offering high precision and accuracy by compensating for variability in sample preparation and instrument response. While specific performance data for **(S)-Cystathionine-d4** is not extensively published, this guide synthesizes established principles of bioanalytical method validation to present its anticipated performance characteristics in comparison to other analytical approaches.

Executive Summary

(S)-Cystathionine-d4 is an ideal internal standard for the accurate and precise quantification of endogenous cystathionine in biological samples such as plasma, serum, and urine. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it effectively tracks the analyte through extraction, chromatography, and ionization, thereby correcting for potential matrix effects and procedural losses. This guide outlines the expected performance metrics, detailed experimental protocols for its use in LC-MS/MS assays, and its role within the broader context of the cystathionine metabolic pathway.

Data Presentation: Expected Performance Characteristics

The following tables summarize the anticipated performance of an LC-MS/MS method for cystathionine quantification utilizing **(S)-Cystathionine-d4** as an internal standard. These values are based on typical acceptance criteria outlined in regulatory guidelines for bioanalytical method validation.

Disclaimer: The quantitative data presented in these tables are illustrative examples based on established bioanalytical method validation guidelines and the typical performance of stable isotope-labeled internal standards. They are intended to represent the expected performance of **(S)-Cystathionine-d4** and are not derived from a specific experimental study of this particular compound.

Table 1: Linearity and Range

Parameter	Plasma	Urine	Cell Lysates
Linear Range	0.1 - 50 μ M	0.5 - 250 μ M	0.05 - 25 μ M
Correlation Coefficient (r^2)	≥ 0.995	≥ 0.995	≥ 0.995
Regression Model	Linear, $1/x^2$ weighting	Linear, $1/x^2$ weighting	Linear, $1/x^2$ weighting

Table 2: Precision and Accuracy

Quality Control (QC) Level	Concentration (μ M)	Intra-Assay Precision (%CV)	Inter-Assay Precision (%CV)	Accuracy (% Bias)
Lower Limit of Quantification (LLOQ)	0.1	$\leq 20\%$	$\leq 20\%$	$\pm 20\%$
Low QC	0.3	$\leq 15\%$	$\leq 15\%$	$\pm 15\%$
Mid QC	10	$\leq 15\%$	$\leq 15\%$	$\pm 15\%$
High QC	40	$\leq 15\%$	$\leq 15\%$	$\pm 15\%$

Table 3: Stability in Human Plasma

Stability Condition	Duration	Temperature	Acceptance Criteria (% Deviation from Nominal)
Bench-Top	8 hours	Room Temperature	± 15%
Freeze-Thaw	3 cycles	-80°C to Room Temp	± 15%
Long-Term	90 days	-80°C	± 15%
Post-Preparative	48 hours	4°C (in autosampler)	± 15%

Experimental Protocols

The following are detailed methodologies for the quantification of cystathionine in biological samples using **(S)-Cystathionine-d4**.

Sample Preparation (Human Plasma)

- Thawing: Thaw frozen plasma samples on ice.
- Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
- Internal Standard Spiking: Add 10 µL of **(S)-Cystathionine-d4** working solution (e.g., at 100 µM in water) to each plasma sample, calibration standard, and quality control sample. Vortex briefly.
- Protein Precipitation: Add 400 µL of ice-cold methanol to each tube.
- Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
- Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the supernatant to a new tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitution: Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

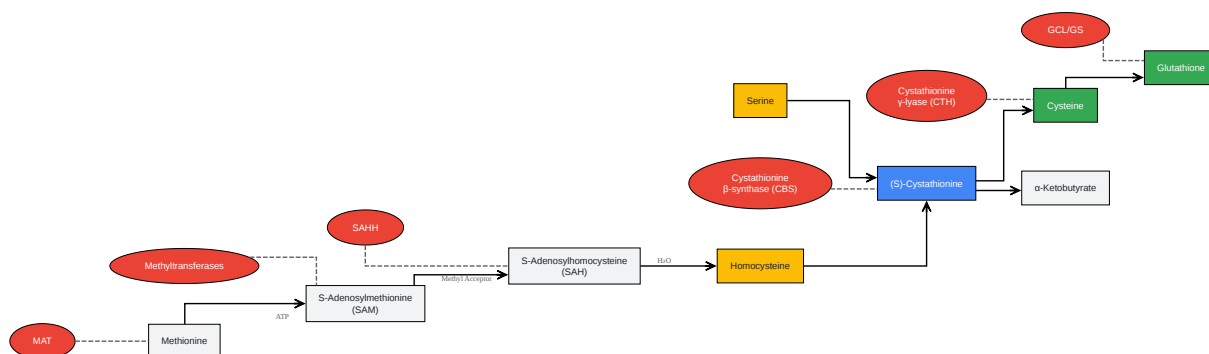
LC-MS/MS Analysis

- Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution: A suitable gradient to separate cystathionine from other matrix components. For example:
 - 0-1 min: 5% B
 - 1-5 min: 5% to 95% B
 - 5-6 min: 95% B
 - 6-6.1 min: 95% to 5% B
 - 6.1-8 min: 5% B
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:

- Cystathionine: e.g., m/z 223.1 → 134.1
- **(S)-Cystathionine-d4**: e.g., m/z 227.1 → 138.1 (Note: Specific MRM transitions should be optimized for the instrument used.)

Mandatory Visualizations

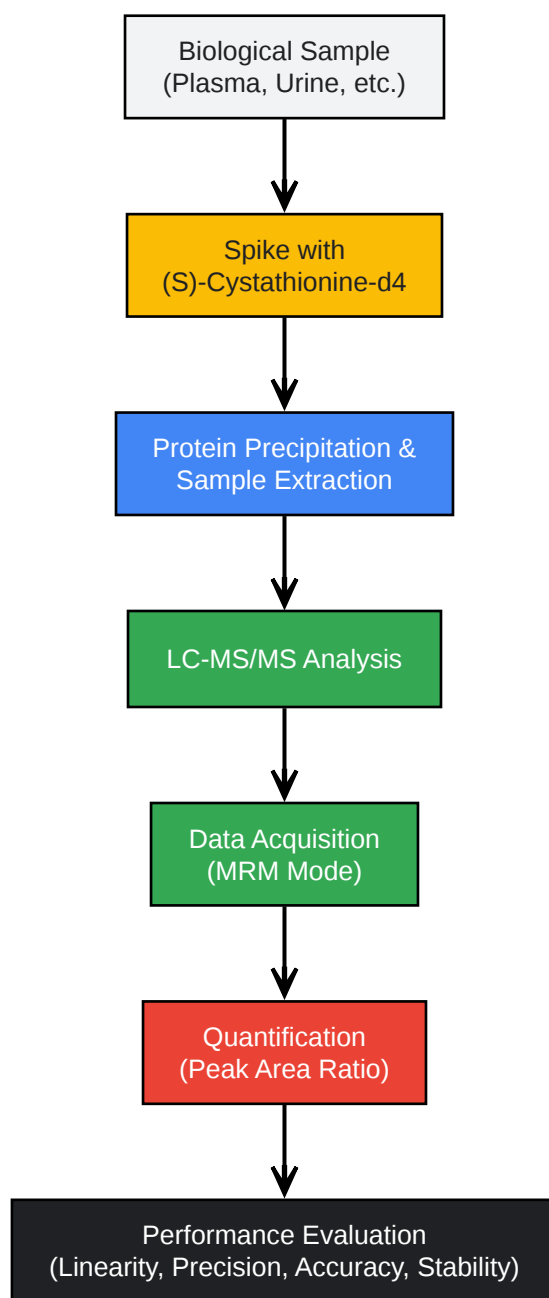
Cystathionine Biosynthesis Pathway



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Caption: The transsulfuration pathway showing the synthesis of cystathionine from homocysteine and serine.

Experimental Workflow for Performance Evaluation



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Caption: A generalized workflow for the quantification of cystathionine using **(S)-Cystathionine-d4**.

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